Electrophilic Warhead Enables Covalent Targeting: Distinction from Non-Electrophilic Core Analog
The compound possesses an electrophilic α-bromoacetamide warhead, a structural feature that enables irreversible covalent bond formation with target nucleophiles (e.g., cysteine residues). This provides a mode of action distinct from the non-electrophilic analog N-[4-(dipropylsulfamoyl)phenyl]acetamide (CAS 294885-63-5) [1]. The bromoacetamide warhead class is a recognized design strategy for achieving prolonged target residence times and is exemplified by inhibitors achieving potencies as low as 0.95 μM against the SARS-CoV-2 Mpro enzyme [2].
| Evidence Dimension | Electrophilic Warhead (Covalent Binding Capacity) |
|---|---|
| Target Compound Data | Contains terminal α-bromoacetamide (C(=O)CH2Br) |
| Comparator Or Baseline | N-[4-(dipropylsulfamoyl)phenyl]acetamide (CAS 294885-63-5) lacks any electrophilic warhead [1] |
| Quantified Difference | Target is capable of covalent inhibition; comparator is non-covalent/reversible only |
| Conditions | Chemical structure analysis |
Why This Matters
For users seeking to develop covalent chemical probes or irreversible inhibitors, the comparator lacking a warhead is fundamentally unsuitable, making the target compound the mandatory selection for such research applications.
- [1] 0Element. N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide (CAS 294885-63-5) Technical Datasheet. Accessed April 2026. View Source
- [2] Ma C, et al. The S1'-S3' Pocket of the SARS-CoV-2 Main Protease Is Critical for Substrate Selectivity and Can Be Targeted with Covalent Inhibitors. bioRxiv. 2020. (Describes α-bromoacetamide warheads with IC50 values). View Source
